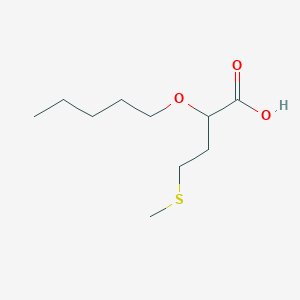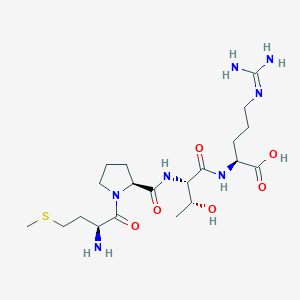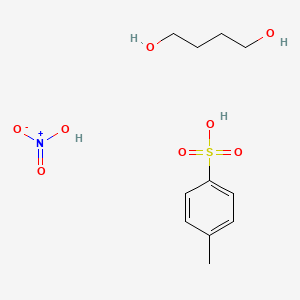![molecular formula C18H30O4 B15161425 6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) CAS No. 142947-22-6](/img/structure/B15161425.png)
6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is an organic compound with the molecular formula C18H30O4 It is characterized by the presence of two hexanol groups connected via a phenylenebis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) typically involves the reaction of 1,2-dihydroxybenzene with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of 1,2-dihydroxybenzene attack the bromine atoms of 6-bromohexanol, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohol derivatives.
Substitution: Formation of halides or amines.
Scientific Research Applications
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenylenebis(oxy) linkage can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)
- 6,6’-(1,3-Phenylenebis(oxy))bis(hexan-1-ol)
Uniqueness
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is unique due to its specific phenylenebis(oxy) linkage at the 1,2-positions, which imparts distinct chemical and physical properties compared to its 1,4- and 1,3-analogues. This unique structure can lead to different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142947-22-6 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-[2-(6-hydroxyhexoxy)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C18H30O4/c19-13-7-1-3-9-15-21-17-11-5-6-12-18(17)22-16-10-4-2-8-14-20/h5-6,11-12,19-20H,1-4,7-10,13-16H2 |
InChI Key |
QIFRKIWJTZHWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCO)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)


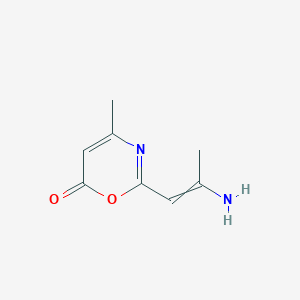

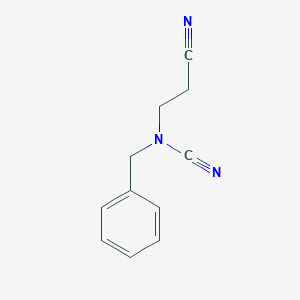
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)

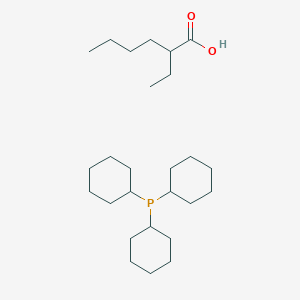
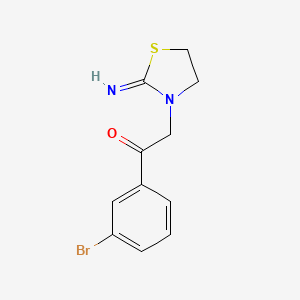
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
